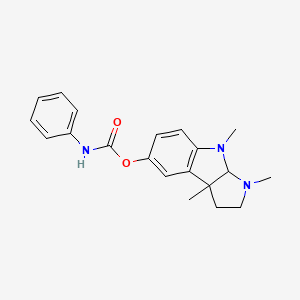

Eseroline, phenylcarbamate

Description

Historical Context and Discovery of Eseroline (B613827), Phenylcarbamate

The development of Eseroline, phenylcarbamate (Phenserine) arose from research aimed at finding a more suitable alternative to physostigmine (B191203) for potential therapeutic applications, particularly in the context of Alzheimer's disease. wikipedia.org Physostigmine's own limitations spurred the development of analogues like Phenserine (B12825). wikipedia.orgresearchgate.net Phenserine was invented by Nigel Greig and his laboratory, which is associated with the National Institute on Aging (NIA), a division of the U.S. National Institutes of Health (NIH). wikipedia.org The NIA was granted a patent for Phenserine as an AChE inhibitor in 1995. wikipedia.org Further research into its mechanisms, including its effect on β-amyloid precursor protein (APP) synthesis, led to an additional patent during Phase I trials around the year 2000. wikipedia.org

Relationship to Natural Alkaloids and Carbamate (B1207046) Chemistry

This compound's connection to natural products is integral to its development. Its story begins with physostigmine (also known as eserine), a toxic parasympathomimetic alkaloid found naturally in the Calabar bean (Physostigma venenosum). wikipedia.org

Eseroline itself is a primary metabolite of physostigmine, formed when the carbamate functional group of physostigmine is hydrolyzed. wikipedia.orgwikipedia.orgnih.gov While physostigmine is a potent acetylcholinesterase inhibitor, its metabolite, eseroline, exhibits only weak and easily reversible AChE inhibition. wikipedia.org However, eseroline serves as a crucial chemical intermediate for the synthesis of more complex carbamates. google.com

The synthesis of this compound (Phenserine) is a multi-step process. A common method involves the chemical conversion of physostigmine, often starting from its salt form like physostigmine salicylate, to its base, eseroline. google.com This is typically achieved through hydrolysis in an aqueous solution. google.com The resulting eseroline is then purified and reacted with phenyl isocyanate in an organic solvent, often in the presence of a base catalyst, to form the N-phenylcarbamate derivative, which is Phenserine. wikipedia.orggoogle.com This process attaches the phenylcarbamate group to the hydroxyl moiety of the eseroline core, creating the final compound. google.com

Stereochemical Considerations and Analogues

The biological activity of this compound is highly dependent on its stereochemistry. The specific, biologically active form is the levorotatory enantiomer, designated as (-)-Eseroline phenylcarbamate or (-)-Phenserine. wikipedia.orgcaymanchem.com It possesses two stereocenters where the five-membered rings of its core structure join. wikipedia.org

The "unnatural" dextrorotatory enantiomer, (+)-Phenserine, also known as Posiphen, has also been synthesized and studied. wikipedia.orgepa.gov While structurally a mirror image, its biological activity profile differs from that of (-)-Phenserine. wikipedia.org

Researchers have also developed numerous other analogues by modifying the core eseroline structure or the carbamate group to investigate structure-activity relationships. These include compounds such as:

(-)-N1-norphenserine : A metabolite of Phenserine. wikipedia.org

(-)-N8-norphenserine : Another metabolite of Phenserine. wikipedia.orgresearchgate.net

(-)-N1,N8-bisnorphenserine : A novel synthetic analogue. nih.gov

Tolserine : The tolylcarbamate analogue. researchgate.net

Cymserine : An analogue with a different carbamate substitution. researchgate.net

These studies, comparing different stereoisomers and structural analogues, have been crucial in understanding the specific molecular features required for the compound's interaction with its biological targets. nih.govresearchgate.net

Data Tables

Table 1: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

| This compound | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl N-phenylcarbamate wikipedia.org | (-)-Phenserine wikipedia.org, (-)-N-Phenylcarbamoyleseroline caymanchem.com |

| Physostigmine | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate wikipedia.org | Eserine wikipedia.org |

| Eseroline | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol | - |

| Posiphen | (3aR,8aS)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl N-phenylcarbamate | (+)-Phenserine wikipedia.org |

| (-)-N8-norphenserine | (3aS,8aR)-1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl N-phenylcarbamate | - |

| Cymserine | (3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl (4-isopropylphenyl)carbamate | - |

Structure

3D Structure

Properties

IUPAC Name |

(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFNBQPZCRWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Eseroline, Phenylcarbamate and Analogues

Classical and Semisynthetic Routes from Precursors

Semisynthetic methods are often favored due to the stereochemically complex tricyclic core of the eseroline (B613827) molecule. These routes typically start with compounds that already possess the required ring system, such as (-)-eseroline or physostigmine (B191203) itself.

The most direct method for synthesizing eseroline, phenylcarbamate is through the derivatization of (-)-eseroline. Eseroline is a metabolite of physostigmine and can be obtained by the demethylation of physostigmine. researchgate.netsemanticscholar.org The synthesis involves the formation of a carbamate (B1207046) linkage at the C5 hydroxyl group of the eseroline core.

This transformation is typically achieved by reacting (-)-eseroline with phenyl isocyanate. The nucleophilic hydroxyl group of eseroline attacks the electrophilic carbon of the isocyanate, resulting in the formation of the N-phenylcarbamate ester. This reaction provides a straightforward route to phenserine (B12825) and its analogues by simply varying the isocyanate reactant. For instance, reacting eseroline with different substituted phenyl isocyanates allows for the synthesis of a wide range of derivatives with modified phenyl rings. acs.orgnih.gov The synthesis of (+)-phenylcarbamate from unnatural (+)-eseroline has also been described using this method. epa.gov

Table 1: Synthesis of Phenylcarbamates from Eseroline

| Precursor | Reagent | Product |

|---|---|---|

| (-)-Eseroline | Phenyl isocyanate | (-)-Phenserine (this compound) |

| (-)-Eseroline | 2'-Methylphenyl isocyanate | 2'-Methylphenserine |

| (-)-Eseroline | 3'-Methylphenyl isocyanate | 3'-Methylphenserine |

This table illustrates the general derivatization reaction. Specific reaction conditions and yields may vary based on the literature.

This compound can also be prepared through the transformation of physostigmine and its analogues. Physostigmine, the primary alkaloid from the Calabar bean, serves as a key starting material. The core of this approach involves the O-demethylation of the carbamate group in physostigmine to yield eseroline, which is then subsequently carbamoylated as described above.

Another approach involves the transformation of other physostigmine analogues. For example, (-)-N(8)-norphenserine has been obtained through transformations of natural physostigmine. researchgate.net This demonstrates that modifications can be made to the core structure or its substituents before or after the formation of the phenylcarbamate moiety. A patented method describes the preparation of physostigmine carbamate derivatives from eseroline ethers, highlighting an industrial approach that avoids halogenated organic solvents. google.com This process involves the O-dealkylation of an eseroline ether using aqueous hydrogen bromide and a lithium halide, followed by reaction with a carbamoylating agent. google.com

Total Synthesis Approaches to the Eseroline Core

The total synthesis of the eseroline core, a hexahydropyrrolo[2,3-b]indole ring system, is a significant challenge due to the presence of a quaternary carbon center at the C3a position. Various strategies have been developed to construct this tricyclic framework from acyclic or simpler cyclic precursors.

One prominent strategy involves the use of an oxindole as a key intermediate. For example, a formal total synthesis of (±)-eseroline has been achieved via an azaoxy-Cope rearrangement. researchgate.net Other approaches have utilized the asymmetric alkylation of racemic 1,3-dimethyl-5-methoxyoxindole to establish the chiral quaternary center. researchgate.net

A formal total synthesis of physostigmine, which proceeds through the key intermediate esermethole (the methyl ether of eseroline), demonstrates a powerful modern approach. organic-chemistry.org This synthesis features an organocatalytic Michael addition of an oxindole to a nitroolefin to create the crucial quaternary stereocenter with high enantioselectivity. The resulting intermediate is then subjected to a reductive cyclization to complete the cis-fused pyrrolidine (B122466) ring of the eseroline core. organic-chemistry.org Once the eseroline core (or its ether, esermethole) is synthesized, it can be converted to this compound by demethylation followed by reaction with phenyl isocyanate. organic-chemistry.orgresearchgate.net

Advanced Synthetic Strategies for Novel Analogues and Derivatives

Research into the structure-activity relationships of phenserine has spurred the development of advanced synthetic strategies to create a diverse library of novel analogues. acs.orgnih.gov These strategies focus on introducing structural modifications at various positions of the phenserine molecule.

Key areas of modification include:

The Phenylcarbamoyl Moiety: A wide range of analogues has been synthesized by introducing substituents onto the phenyl ring of the carbamate. acs.orgnih.gov For instance, methyl, dimethyl, and trimethyl substitutions at different positions of the phenyl group have been explored to probe the binding pocket of target enzymes. acs.orgnih.gov These analogues are typically prepared by reacting (-)-eseroline with the corresponding substituted phenyl isocyanates. acs.org

The C3a-Position: The methyl group at the 3a-position of the eseroline core has been replaced with other alkyl or alkenyl groups, such as ethyl, propyl, vinyl, and allyl groups. nih.gov The synthetic methodology for these analogues involves efficient cascade reactions to introduce the desired substituent and assemble the quaternary carbon center, followed by a reductive cyclization to form the key pyrroloindoline structure. nih.gov

The N1 and N8 Positions: Modifications at the nitrogen atoms of the pyrroloindole core have also been investigated. For example, N(8)-nor- and N(8)-substituted analogues have been synthesized and compared to phenserine. researchgate.net Similarly, N(1)-substituted analogues of physostigmine have been prepared, and these synthetic principles can be applied to the phenserine series. nih.gov

These advanced strategies often employ modern synthetic methods, including organocatalysis and cascade reactions, to efficiently construct complex molecules and generate chemical diversity for biological screening. organic-chemistry.orgnih.gov

Structure Activity Relationships Sar in Eseroline, Phenylcarbamate Derivatives

Influence of Carbamoyl (B1232498) Moiety Modifications on Biological Activities

The carbamoyl moiety of eseroline (B613827), phenylcarbamate and its derivatives is a critical determinant of their biological activity, particularly as cholinesterase inhibitors. Modifications to the phenyl ring and the carbamate (B1207046) nitrogen have profound effects on inhibitory potency and selectivity.

The nature and position of substituents on the phenyl ring of the carbamoyl group significantly impact the inhibitory activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the carbamate, influencing its interaction with the active site of target enzymes. Research on related phenylcarbamates has shown that the affinity of these derivatives may be an outcome of electrostatic interactions between the phenyl ring and the enzyme's active site. nih.gov

Furthermore, the substitution pattern on the carbamate nitrogen plays a vital role. Replacing the hydrogen on the carbamate nitrogen with various alkyl or aryl groups can modulate the compound's lipophilicity and steric profile, thereby affecting its ability to access and bind to the enzyme. Studies on analogous carbamate inhibitors have demonstrated that even small changes in the N-substituent can lead to significant variations in inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A comparative analysis of different carbamoyl moieties in eseroline derivatives reveals the following trends:

| Carbamoyl Moiety Modification | Impact on Biological Activity | Reference |

| Unsubstituted Phenylcarbamate | Serves as a baseline for inhibitory activity. | |

| Substituted Phenylcarbamate | Electron-donating or withdrawing groups on the phenyl ring can enhance or decrease potency and selectivity for AChE and/or BChE. | nih.gov |

| N-Alkyl Phenylcarbamate | Alkyl substitution on the carbamate nitrogen can alter lipophilicity and steric interactions within the enzyme's active site. | |

| N-Aryl Phenylcarbamate | Aryl substitution on the carbamate nitrogen can introduce additional binding interactions, potentially increasing potency. |

Stereochemical Impact on Enzyme Interactions and Target Modulation

Stereochemistry is a crucial factor in the biological activity of eseroline, phenylcarbamate derivatives, as enzymes are chiral macromolecules that can differentiate between enantiomers. nih.gov The three-dimensional arrangement of atoms in these molecules dictates their fit and interaction with the asymmetric active sites of enzymes like acetylcholinesterase. researchgate.net

The natural configuration of eseroline is (-)-eseroline. The enantiomers of a chiral drug can exhibit significant differences in their biological activity, with one enantiomer often being more potent than the other. nih.gov This is because the spatial orientation of key functional groups must align precisely with the complementary residues in the enzyme's binding pocket for optimal interaction. nih.gov For example, one enantiomer may bind with high affinity and produce the desired therapeutic effect, while the other may be less active or even inactive. nih.gov

In the context of this compound, the stereochemistry at the chiral centers of the eseroline core is critical for its inhibitory activity. The relative orientation of the carbamate group and the pyrrolidinoindole ring system influences how the molecule docks into the active site gorge of acetylcholinesterase. While specific studies on the enantiomers of this compound itself are not detailed in the provided results, the general principle of stereoselectivity in drug-enzyme interactions is well-established. nih.govresearchgate.net For some related compounds, it has been observed that the two enantiomers may not exhibit a marked difference in enantioselectivity, suggesting that for certain structures, the chiral center may not play a critical role in the primary binding interaction. researchgate.net

| Stereochemical Aspect | Influence on Enzyme Interaction | Reference |

| Chirality of the Eseroline Core | The specific three-dimensional arrangement of the eseroline scaffold is crucial for proper orientation and binding within the chiral active site of target enzymes. | researchgate.net |

| Enantiomeric Purity | The use of a single, more active enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. | nih.gov |

Rational Design Principles for Optimized Chemical Space Exploration

The rational design of novel this compound derivatives is guided by a deep understanding of their structure-activity relationships and the topology of the target enzyme's active site. The goal is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

One key principle is the use of a multi-target-directed ligand (MTDL) strategy. nih.gov This approach involves designing a single molecule that can interact with multiple biological targets involved in a disease process. For neurodegenerative diseases, this could involve designing derivatives that inhibit both acetylcholinesterase and butyrylcholinesterase, or that combine cholinesterase inhibition with other activities like anti-inflammatory or neuroprotective effects. nih.gov

Another important principle is the modification of specific structural moieties to probe their role in binding and activity. For example, systematic alterations to the phenylcarbamate group can be made to optimize interactions with the peripheral anionic site (PAS) of acetylcholinesterase, in addition to the catalytic active site (CAS). The linker connecting the eseroline core to other functional groups can also be varied in length and flexibility to achieve optimal positioning within the binding pocket.

Computational methods, such as molecular docking, are invaluable tools in the rational design process. nih.gov These techniques allow researchers to visualize how different derivatives might bind to the target enzyme and to predict their binding affinities, guiding the synthesis of the most promising candidates.

Key rational design strategies include:

Scaffold Hopping: Replacing the eseroline core with other heterocyclic systems while retaining the key pharmacophoric features.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to specific sub-pockets of the enzyme and then linking them together to create a potent inhibitor.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, 3D-QSAR models can be particularly useful in predicting the inhibitory potency of newly designed analogs. nih.gov

These models are built by correlating various molecular descriptors of the compounds with their experimentally determined biological activities. These descriptors can be categorized as:

Electronic: e.g., partial charges, dipole moment.

Steric: e.g., molecular volume, surface area.

Hydrophobic: e.g., logP.

Topological: e.g., connectivity indices.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. nih.gov The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. nih.gov These maps highlight the steric, electrostatic, and hydrophobic fields that are important for binding, offering valuable insights for the rational design of more potent inhibitors. nih.gov

The predictive power of a QSAR model is assessed through various statistical parameters:

| QSAR Statistical Parameter | Description |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit. |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out (LOO). A higher Q² value suggests a more robust and predictive model. |

| External R² (R²ext) | A measure of the model's ability to predict the activity of an external set of compounds that were not used in the model development. |

By employing QSAR, researchers can systematically explore the chemical space around the this compound scaffold to identify novel derivatives with optimized biological activities. nih.gov

Mechanistic Investigations of Biochemical Target Interactions

Acetylcholinesterase (AChE) Inhibition Studies

Eseroline (B613827), phenylcarbamate is recognized as a potent inhibitor of acetylcholinesterase (AChE). Its mechanism of action involves the carbamylation of the active site of the enzyme, a process that has been extensively characterized through kinetic and structural studies. This inhibition leads to an increase in the availability of acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The inhibitory activity of Eseroline, phenylcarbamate is significantly more potent than its parent compound, eseroline.

Kinetic studies have demonstrated that this compound acts as a potent inhibitor of AChE from various sources, including human erythrocytes and brain tissue nih.gov. The inhibition mechanism is classified as pseudo-irreversible, which involves a two-step process: initial formation of a reversible enzyme-inhibitor complex, followed by the carbamylation of the serine residue within the enzyme's active site researchgate.net. This carbamylation renders the enzyme temporarily inactive.

The potency of carbamate (B1207046) analogues is often compared using their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The phenyl substitution in this compound contributes to its high potency against AChE nih.gov.

| Compound | Target Enzyme | IC50 Value (nM) | Source |

| This compound | Human Erythrocyte AChE | Potent Inhibition | nih.gov |

| This compound | Human Brain AChE | Potent Inhibition | nih.gov |

| Eseroline | Electric Eel AChE | 150 (Ki) | nih.gov |

| Eseroline | Human RBC AChE | 220 (Ki) | nih.gov |

| Eseroline | Rat Brain AChE | 610 (Ki) | nih.gov |

This table presents inhibitory concentrations for this compound and its parent compound, eseroline. Note that Ki (inhibition constant) values are provided for eseroline, reflecting a different kinetic parameter than IC50.

The inhibition of AChE by carbamates like this compound is termed "pseudo-irreversible" or slowly reversible researchgate.net. The process involves the formation of a covalent carbamoyl-enzyme complex at the active site serine researchgate.net. Unlike the rapid deacetylation that occurs when AChE hydrolyzes its natural substrate, acetylcholine, the decarbamylation process is significantly slower nih.gov. The enzyme remains inhibited until this slow hydrolysis of the carbamoyl-enzyme bond occurs, which regenerates the active enzyme researchgate.net. This slow-reversal characteristic provides a prolonged duration of action. In contrast, the parent compound, eseroline, is a rapidly reversible, competitive inhibitor of AChE, with its inhibitory action being fully reversed within seconds of dilution nih.gov.

Butyrylcholinesterase (BChE) Interaction Profiles

In addition to inhibiting AChE, this compound also interacts with butyrylcholinesterase (BChE), though with different selectivity compared to other analogues. Structure-activity relationship studies show that the nature of the carbamoyl (B1232498) group is a primary determinant of selectivity between AChE and BChE nih.gov. While increasing the hydrophobicity of the carbamoyl group in some eseroline analogues can increase potency against BChE, the N-phenylcarbamoyl group in this compound confers a high degree of selectivity for AChE nih.govnih.gov.

One study found that N-phenylcarbamoyl eseroline was as potent as benzylcarbamoyl eseroline against AChE, but it was 50 to 100 times less potent against BChE nih.gov. This indicates that the phenyl substitution significantly enhances the compound's selectivity for AChE over BChE nih.gov. In contrast, the parent compound eseroline is an extremely weak inhibitor of BChE, with a reported Ki of 208 µM for horse serum BChE nih.gov.

| Compound | AChE Potency | BChE Potency | Selectivity Profile |

| This compound | High | 50-100x lower than similar analogues | Highly selective for AChE |

| Benzylcarbamoyl eseroline | High | High | Less selective |

| Eseroline | Moderate | Very Low (Ki = 208 µM) | Selective for AChE |

This table provides a comparative overview of the selectivity of this compound and related compounds for AChE versus BChE.

Modulation of Amyloid Precursor Protein (APP) Processing

Beyond its effects on cholinesterases, this compound has been investigated for its ability to modulate the processing of the amyloid precursor protein (APP). APP processing is a central event in the pathogenesis of Alzheimer's disease, as it can lead to the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brain nih.govnih.gov. APP can be processed through two main pathways: the non-amyloidogenic pathway, which is initiated by α-secretase and precludes Aβ formation, and the amyloidogenic pathway, which is initiated by β-secretase and leads to Aβ production nih.gov.

Research has shown that this compound can modulate APP processing by a mechanism independent of its cholinesterase inhibition. Specifically, it has been found to regulate the synthesis of APP at the translational level. The 5' untranslated region (5'-UTR) of the APP mRNA contains an iron-responsive element (IRE) nih.gov. This region can regulate the rate of APP translation. Studies have demonstrated that this compound can interact with this region, leading to a decrease in the translation of APP mRNA and, consequently, a reduction in the levels of the APP protein. This action reduces the available precursor for all APP processing pathways, thereby lowering the production of Aβ peptides.

Impact on Amyloid-beta (Aβ) Peptide Formation

This compound, known scientifically as phenserine (B12825), has been investigated for its potential to modify the course of Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides. wikipedia.orgdrugbank.com Unlike traditional acetylcholinesterase (AChE) inhibitors, phenserine exhibits a dual mechanism of action that extends beyond symptomatic relief to potentially address the underlying pathology of Aβ accumulation. drugbank.com

Research has demonstrated that phenserine and its cholinergically inactive enantiomer, posiphen ((+)-phenserine), can significantly reduce the levels of Aβ peptides. nih.govnih.gov This effect is not primarily due to the inhibition of secretase enzymes that cleave the amyloid precursor protein (APP), but rather through the regulation of APP synthesis at the translational level. nih.govnih.gov

The primary mechanism of action involves the interaction of phenserine with the 5'-untranslated region (5'-UTR) of the APP messenger RNA (mRNA). nih.govnih.gov This region of the mRNA contains a specific sequence, identified as a putative interleukin-1 responsive element, which plays a crucial role in regulating the translation of APP. nih.govnih.gov By targeting this element, phenserine effectively suppresses the synthesis of the APP holoprotein. nih.gov This action occurs post-transcriptionally, as phenserine has been shown to decrease APP protein levels without altering the levels of APP mRNA. nih.govnih.gov

This modulatory effect on APP translation has been observed in various experimental models. In cultured human neuroblastoma cells (SH-SY5Y), both (-)-phenserine and its cholinergically inactive (+)-enantiomer, posiphen, have been shown to decrease APP levels in a time-dependent manner. nih.gov This reduction in the precursor protein subsequently leads to a decrease in the secretion of its amyloidogenic cleavage products, Aβ40 and Aβ42. drugbank.comnih.gov

Table 1: Effect of Phenserine and its Enantiomer (Posiphen) on APP and Aβ Levels in In Vitro and In Vivo Models

| Compound | Model System | Concentration/Dose | Duration | Effect on APP Levels | Effect on Aβ Levels (Aβ40/Aβ42) | Reference |

| (-)-Phenserine | Human Neuroblastoma (SH-SY5Y) cells | 5 µM | 4 hours | Significant decrease | Decreased secretion | nih.gov |

| (+)-Phenserine (Posiphen) | Human Neuroblastoma (SH-SY5Y) cells | 5 µM | 4 hours | Significant decrease | Decreased secretion | nih.gov |

| (+)-Phenserine (Posiphen) | Mice | 15-75 mg/kg/day | 21 days | Dose-dependent decrease | Significant decrease | drugbank.com |

In vivo studies in mice have corroborated these findings. Administration of posiphen resulted in a dose-dependent and significant decrease in the levels of total APP in the brain. drugbank.com Concurrently, the levels of both Aβ40 and Aβ42 were also significantly lowered. drugbank.com Notably, these studies also suggested a potential secondary mechanism, as a reduction in β-secretase activity was observed in the brains of posiphen-treated mice. drugbank.com

Other Identified Biochemical Targets and Pathways (e.g., Opioid Receptors for Eseroline)

Beyond its well-documented effects on acetylcholinesterase and amyloid precursor protein translation, the core molecule, eseroline, has been shown to interact with other significant biochemical targets, most notably the opioid receptor system. wikipedia.org

Eseroline acts as an opioid agonist. wikipedia.org In vitro studies using rat brain membranes have demonstrated that both enantiomers of eseroline bind to opiate receptors with equal affinity and exhibit agonist properties by inhibiting adenylate cyclase. plos.org However, there is a marked stereoselectivity in its in vivo effects. Only (-)-eseroline displays potent narcotic agonist activity, comparable to that of morphine, inducing significant analgesic effects. plos.org This antinociceptive action has been observed in the suppression of responses to noxious stimuli in the thalamus of rats, an effect that is antagonized by the opioid receptor antagonist, naloxone. nih.gov The analgesic effects of eseroline are primarily mediated through the μ-opioid receptor. wikipedia.org

In addition to its direct opioid receptor agonism, the phenylcarbamate derivative, phenserine, has demonstrated engagement with other cellular pathways associated with neuroprotection and neurotrophic support. wikipedia.orgnih.gov Studies have indicated that phenserine can mitigate neuroinflammation and neuronal cell death. wikipedia.org These neuroprotective actions may be mediated, in part, through the upregulation of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2. nih.gov Furthermore, investigations into the signaling pathways involved in phenserine's neurotrophic effects suggest the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

It is important to note that while eseroline itself has opioid activity, receptor binding studies with (+)-phenserine have shown that it does not directly bind to a wide range of other neurotransmitter receptors, including neuronal nicotinic acetylcholine, muscarinic, dopaminergic, histamine, or serotonin receptors. nih.gov This suggests a degree of specificity in its non-cholinergic and non-amyloid-related targets. However, eseroline has been associated with neurotoxicity at higher concentrations, which may be linked to a mechanism involving the loss of cellular ATP. nih.gov

Preclinical Research Models and in Vitro/in Vivo Studies

Cellular Models for Biochemical Pathway Analysis

In vitro studies using cultured cells are fundamental for dissecting the molecular pathways affected by Eseroline (B613827), phenylcarbamate. These models allow for controlled experiments to understand its direct effects on neuronal cells and specific pathological processes, such as the processing of amyloid precursor protein (APP).

Neuronal Cell Culture Systems (e.g., SH-SY5Y)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model in neuroscience due to its human origin and ability to differentiate into a neuron-like phenotype. nih.gov This cell line has been instrumental in studying the effects of Eseroline, phenylcarbamate.

Research has demonstrated that this compound is neuroprotective in an oxygen-glucose deprivation/reperfusion (OGD/RP) damage model in SH-SY5Y cultures, a cellular model that mimics ischemia-reperfusion injury. nih.govresearchgate.netnih.gov In these studies, the compound mitigated OGD/RP-induced cell death. nih.gov The mechanism for this neuroprotection appears to be linked to the suppression of apoptosis, with investigations showing that this compound treatment leads to an elevation of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic activated-caspase 3. nih.govresearchgate.net This effect is potentially mediated through the ERK-1/2 signaling pathway. researchgate.netnih.gov

Furthermore, studies using SH-SY5Y cells have been crucial in demonstrating the compound's non-cholinergic activities. This compound has been shown to reduce the levels of β-amyloid precursor protein (APP) and the subsequent toxic β-amyloid peptide (Aβ) in these neuroblastoma cells. nih.govnih.gov This action is significant as it suggests a disease-modifying potential beyond its symptomatic effects as a cholinesterase inhibitor. nih.gov

| Cell Model | Condition/Assay | Key Findings with this compound |

|---|---|---|

| SH-SY5Y Human Neuroblastoma | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | Mitigated cell death; demonstrated neuroprotective effects. nih.govnih.gov |

| SH-SY5Y Human Neuroblastoma | Apoptosis Pathway Analysis | Increased anti-apoptotic Bcl-2 levels and decreased pro-apoptotic activated-caspase 3. researchgate.net |

| SH-SY5Y Human Neuroblastoma | APP/Aβ Level Measurement | Decreased levels of both β-amyloid precursor protein (APP) and β-amyloid peptides (Aβ). nih.govnih.gov |

Transfected Cell Lines for APP/Aβ Studies (e.g., CHO APP Cells)

To specifically investigate the impact of this compound on the amyloidogenic pathway implicated in Alzheimer's disease, researchers have utilized transfected cell lines that overexpress APP. Chinese Hamster Ovary (CHO) cells engineered to express mutant human APP (e.g., CHO APP751SW) are a standard model for such studies.

In this model system, this compound treatment has been shown to effectively reduce the levels of APP. medchemexpress.com One study reported that a 10 μM concentration of the compound resulted in an 18.6% reduction in APP, while a 25 μM concentration led to a 51.4% reduction. medchemexpress.com This demonstrates a clear, dose-dependent effect on the precursor protein central to Aβ formation. These findings in a non-neuronal, transfected cell line corroborate the results seen in neuronal cells and strengthen the evidence that this compound modulates APP processing, an action independent of its primary effect on acetylcholinesterase. nih.govnih.gov

Animal Models for Investigating Compound Effects

In vivo studies are essential for understanding how a compound's cellular effects translate to a complex biological system. Animal models, particularly rodents, have been invaluable for assessing the neurological and cognitive impacts of this compound.

Rodent Models for Neurological Research (e.g., Mice, Rats)

Both mice and rats are extensively used in neurological research involving this compound. These models allow for the investigation of the compound's effects on behavior, cognition, and neuropathology in a living organism. As a potent acetylcholinesterase (AChE) inhibitor, the compound's effects on the cholinergic system are a primary focus. wikipedia.org Studies in rats have demonstrated that this compound can improve cognitive performance, particularly in tasks of spatial memory. medchemexpress.comspandidos-publications.com

Beyond its cholinergic actions, rodent models have been critical in evaluating the compound's neuroprotective properties in various injury and disease paradigms, as detailed in the following sections.

Investigating Specific Neurological Impairments (e.g., Traumatic Brain Injury Models, Ischemia/Reperfusion Injury)

The neuroprotective effects of this compound have been rigorously tested in preclinical models of acute brain injury.

Traumatic Brain Injury (TBI) Models: In a well-defined mouse model of moderate to severe TBI using controlled cortical impact, post-injury treatment with this compound was found to significantly alleviate behavioral impairments. nih.gov Histological examination revealed that the treatment reduced the volume of the injury contusion and the associated enlargement of the lateral ventricle. nih.gov Furthermore, the compound ameliorated neuroinflammation by reducing the activation of microglia at the injury site. wikipedia.orgnih.gov These findings suggest that this compound mitigates multiple neuropathological cascades that are triggered by TBI. wikipedia.orgfrontiersin.org

Ischemia/Reperfusion Injury: The therapeutic potential of this compound in stroke has been investigated using the rat middle cerebral artery occlusion (MCAO) model, which simulates focal cerebral ischemia. nih.govnih.gov In these studies, the compound was shown to be neuroprotective, significantly reducing the infarct volume following the ischemic event. nih.gov This anatomical improvement was associated with reduced behavioral impairment. nih.govnih.gov Mechanistic studies within the stroke penumbra indicated that the neuroprotection is linked to the inhibition of neuronal apoptosis. nih.govwilddata.cn

| Animal Model | Injury Type | Key Findings with this compound |

|---|---|---|

| Mice | Traumatic Brain Injury (Controlled Cortical Impact) | Reduced contusion volume, lateral ventricle size, and neuroinflammation; alleviated behavioral impairments. nih.govfrontiersin.org |

| Rats | Ischemia/Reperfusion Injury (MCAO) | Decreased infarct volume and inhibited neuronal apoptosis; improved behavioral outcomes. nih.govnih.gov |

Assessment of Cholinergic Function in Animal Cognition Models

To specifically assess a compound's ability to modulate cholinergic function related to cognition, researchers often use models where the cholinergic system is pharmacologically impaired. A common approach is the use of a muscarinic receptor antagonist, such as scopolamine, to induce transient cognitive deficits.

In one such model, this compound was evaluated for its ability to reverse scopolamine-induced learning impairments in rats performing a spatial memory task in the Morris water maze. medchemexpress.com The results showed that treatment with the compound improved the performance of the scopolamine-treated rats, demonstrating its efficacy in overcoming a cholinergic deficit to enhance cognitive function. medchemexpress.com Studies have also shown that treatment with this compound improves memory and learning in aged dogs and rats, further supporting its role as a cognitive enhancer through its action on the cholinergic system. spandidos-publications.com

Ex Vivo Analysis of Enzyme Inhibition

Ex vivo studies are crucial for understanding the inhibitory effects of compounds on enzymes within a more biologically relevant environment than in vitro assays using purified enzymes. For this compound (also known as phenserine), ex vivo analyses have been instrumental in characterizing its potency and selectivity as a cholinesterase inhibitor. These studies typically involve measuring enzyme activity in tissue homogenates or blood samples taken from an organism, providing insights into the compound's behavior in a complex biological matrix.

Detailed Research Findings

Research has demonstrated that phenserine (B12825) and its analogues are potent inhibitors of cholinesterases when evaluated ex vivo using human enzymes. nih.gov Phenserine, the (-)-enantiomer of a phenylcarbamate derivative of physostigmine (B191203), has been specifically identified as a potent acetylcholinesterase (AChE) inhibitor. acs.org

One study compared the computationally determined inhibitory action of phenserine and related compounds with values measured in ex vivo laboratory settings against human AChE and butyrylcholinesterase (BChE). acs.org The results confirmed phenserine's potent and selective inhibitory action on AChE. acs.org In contrast, its primary metabolite, (-)-eseroline, showed no significant anticholinesterase activity at concentrations up to 30 mM. acs.org This highlights the critical role of the phenylcarbamate moiety in the enzyme inhibition.

Furthermore, N(1)-methylammonium analogues of (-)-phenserine have been synthesized and evaluated ex vivo against human cholinesterases. nih.gov These analogues also proved to be potent anticholinesterase agents, suggesting that modifications to the core structure can retain or enhance inhibitory activity. nih.gov The extended duration of cholinesterase inhibition observed in these studies makes these compounds subjects of interest for potential therapeutic applications. nih.gov

The inhibitory activity of eseroline, a related compound but not a phenylcarbamate, shows a marked difference. It acts as a competitive and rapidly reversible inhibitor of AChE, contrasting with the mechanism of carbamate (B1207046) inhibitors like phenserine. nih.gov

Enzyme Inhibition Data

The following tables summarize the ex vivo inhibitory activities of phenserine and related compounds against human cholinesterases.

Table 1: Ex Vivo Cholinesterase Inhibition by Phenserine

This table presents the 50% inhibitory concentration (IC₅₀) values for phenserine against human acetylcholinesterase and butyrylcholinesterase.

| Compound | Enzyme | IC₅₀ (nM) |

| Phenserine | Acetylcholinesterase (AChE) | 18.6 |

| Phenserine | Butyrylcholinesterase (BChE) | >10,000 |

| Data sourced from ex vivo laboratory measurements against human enzymes. acs.org |

Table 2: Ex Vivo Inhibitory Constant (Kᵢ) of Eseroline

For comparative purposes, this table shows the inhibitory constant (Kᵢ) for eseroline, a metabolite of phenserine, against AChE from various sources, including human red blood cells (RBC).

| Compound | Enzyme Source | Kᵢ (µM) |

| Eseroline | Human RBC AChE | 0.22 ± 0.10 |

| Eseroline | Rat Brain AChE | 0.61 ± 0.12 |

| Eseroline | Electric Eel AChE | 0.15 ± 0.08 |

| Eseroline is a metabolite and lacks the phenylcarbamate group. nih.gov |

These ex vivo findings underscore the potent and selective AChE inhibition by this compound, distinguishing it from its metabolite, eseroline. acs.orgnih.gov The data gathered from these analyses are vital for the preclinical assessment of such inhibitors.

Computational Chemistry and Molecular Modeling Studies

Pharmacophore Model Development and Validation

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net For Phenserine (B12825), which targets acetylcholinesterase (AChE), a pharmacophore model outlines the key chemical features required for potent inhibition.

Model Development: The development of a pharmacophore model for Phenserine and its analogs typically begins with a set of known active molecules. pharmacophorejournal.com The process involves:

Conformational Analysis: Generating a wide range of possible 3D conformations for each molecule in the training set, as the bioactive conformation is often unknown. researchgate.net

Feature Identification: Identifying common chemical features among the active compounds. For AChE inhibitors like Phenserine, these features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Model Generation: Aligning the molecules and generating hypotheses that consist of a specific 3D arrangement of these features. Multiple models are typically generated and scored based on how well they map to the active molecules. researchgate.net A successful model for Phenserine would likely feature a hydrogen bond acceptor corresponding to the carbamate (B1207046) carbonyl oxygen, hydrophobic features for the phenyl and pyrrolidine (B122466) rings, and an aromatic ring feature.

Model Validation: A pharmacophore model's utility depends on its ability to distinguish between active and inactive compounds. pharmacophorejournal.com Validation is a critical step to ensure the model is statistically robust and has predictive power. pharmacophorejournal.com Common validation methods include:

Internal Validation: Using a training set of molecules with known activities to generate a quantitative structure-activity relationship (QSAR) model based on the pharmacophore. pharmacophorejournal.com The statistical significance of the resulting 3D-QSAR model is a measure of the pharmacophore's quality. pharmacophorejournal.comnih.gov

External Validation: Using the model to predict the activity of a separate "test set" of molecules that were not used in model development. pharmacophorejournal.com A high correlation between the predicted and experimental activities of the test set molecules confirms the model's predictive capability. pharmacophorejournal.com Another method involves screening a database containing known active compounds and a large number of "decoy" molecules (compounds with similar physical properties but different topology). A good model will show a high enrichment factor, meaning it successfully identifies the active molecules from the decoys.

The validated pharmacophore model then serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that possess the key features required for AChE inhibition. mdpi.comdovepress.com

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

To understand the binding of Phenserine to acetylcholinesterase (AChE) at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. These structure-based methods provide a detailed picture of the enzyme-ligand complex.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For Phenserine, docking simulations are performed using the crystal structure of AChE. The process involves placing the Phenserine molecule into the active site of the enzyme and evaluating the binding affinity using a scoring function.

Studies have shown that Phenserine binds within the deep and narrow active-site gorge of AChE. biorxiv.org Key interactions typically involve:

Hydrogen Bonding: The carbamate moiety of Phenserine often forms hydrogen bonds with amino acid residues in the catalytic anionic site (CAS) of the enzyme.

π-π Stacking: The phenyl ring of the carbamate group and the aromatic rings of Phenserine's core structure can form favorable π-π stacking interactions with aromatic residues like Tryptophan and Tyrosine that line the gorge.

Hydrophobic Interactions: The N-methyl groups and the pyrrolidine ring system engage in hydrophobic interactions with nonpolar residues within the active site.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the enzyme-ligand complex, accounting for the flexibility of both the protein and the ligand over time. biorxiv.org Starting from a docked pose, an MD simulation calculates the atomic movements by solving Newton's equations of motion, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. mdpi.com

For the Phenserine-AChE complex, MD simulations can:

Validate Docking Poses: Assess the stability of the interactions predicted by docking. Unstable interactions will typically break apart quickly during a simulation. nih.gov

Reveal Dynamic Interactions: Show how the flexibility of the AChE active site gorge influences ligand entry and binding. biorxiv.org The enzyme's dynamics can play a crucial role in how an inhibitor accesses the deeply buried active site. biorxiv.org

Calculate Binding Free Energy: Employ methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of the binding affinity by considering solvation effects and entropic changes. nih.gov

These simulations confirm the stability of Phenserine within the AChE active site and highlight the importance of considering protein flexibility in drug design, as static models alone can sometimes be misleading. biorxiv.org

In Silico Predictions of Compound Interactions and Selectivity

In silico methods are crucial for predicting the interaction profile of Phenserine and understanding its selectivity for acetylcholinesterase (AChE) over the related enzyme, butyrylcholinesterase (BChE). This selectivity is an important therapeutic consideration.

Interaction Prediction: Computational tools like AutoDock are used to analyze the binding interactions between Phenserine and the human cholinesterase enzymes. patsnap.com These programs calculate the binding energy and identify the specific amino acid residues involved in the interaction. For Phenserine, these predictions consistently show a strong binding affinity for AChE. The predicted interactions align with its known mechanism as a reversible AChE inhibitor. patsnap.comdrugbank.com

Selectivity Prediction: Phenserine is known to be a highly selective inhibitor of AChE. drugbank.com Computational studies can elucidate the structural basis for this selectivity by comparing its binding to both AChE and BChE. The active sites of AChE and BChE, while similar, have key differences in their amino acid composition. The active-site gorge of BChE is larger and lined with less bulky aromatic residues compared to AChE.

In silico docking and analysis reveal that Phenserine's structure is highly complementary to the more constrained active site of AChE. The specific size, shape, and arrangement of aromatic residues in the AChE gorge allow for optimal π-π stacking and hydrophobic interactions with Phenserine. In contrast, while Phenserine can bind to BChE, the fit is less optimal, resulting in a weaker binding affinity. Computational analyses have confirmed Phenserine's AChE-selective inhibitory action, which is consistent with experimental data. patsnap.com This contrasts with its enantiomer, (+)-phenserine (Posiphen), which lacks significant AChE inhibitory action. patsnap.commdpi.com

The predictive power of these in silico models is summarized in the table below, which compares the computationally determined inhibitory actions with experimental findings.

| Compound | Target Enzyme | Computationally Predicted Action | Ex Vivo Measured Action |

|---|---|---|---|

| Phenserine | AChE | Inhibitory Action | Inhibitory Action patsnap.com |

| Phenserine | BChE | Weak/No Action | Weak/No Action patsnap.com |

| Posiphen | AChE | No Action | No Action patsnap.com |

| Posiphen | BChE | No Action | No Action patsnap.com |

Cheminformatics Approaches for Analog Design

Cheminformatics combines computational techniques with chemical information to support drug discovery, including the rational design of new analogs. Starting with a lead compound like Phenserine, these approaches are used to design new molecules with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a powerful technique used to correlate the biological activity of a set of molecules with their 3D structural properties. nih.gov For a series of Phenserine analogs, a 3D-QSAR model can be built to understand which structural features are critical for AChE inhibition. The output, often visualized as contour maps, highlights regions where modifications to the Phenserine scaffold would be beneficial or detrimental to activity. nih.gov

Favorable Regions: Maps might indicate that adding bulky, hydrophobic groups in one area or hydrogen bond donors in another could increase binding affinity.

Unfavorable Regions: Conversely, maps can show areas where steric hindrance or certain electronic properties would decrease activity.

This information provides a clear roadmap for designing new analogs. For example, if a QSAR model shows that a larger hydrophobic group on the phenyl ring is favored, chemists can synthesize analogs with substituents at that position.

Pharmacophore-Based Design: As described earlier, a validated pharmacophore model for AChE inhibitors can be used as a template for analog design. New molecules can be designed de novo to fit the pharmacophore's features. Alternatively, the Phenserine scaffold can be modified in a way that better satisfies the pharmacophore constraints, such as altering bond lengths or angles to achieve a better geometric fit of the key features.

Structure-Based Analog Design: Using the docked structure of Phenserine in the AChE active site, medicinal chemists can design analogs that form additional or stronger interactions with the enzyme. drugdesign.org For example, if an unoccupied hydrophobic pocket is identified near the bound ligand, an analog can be designed with a hydrophobic extension to fill that pocket, potentially increasing binding affinity. This process can also be used to design analogs with improved selectivity by exploiting the differences between the AChE and BChE active sites.

These cheminformatics strategies allow for the prioritization of synthetic targets, reducing the time and cost associated with traditional trial-and-error approaches and increasing the probability of discovering more effective therapeutic agents. nih.govdrugdesign.org

Analytical Methodologies for Research Characterization

Chromatographic Techniques (e.g., HPLC, TLC)

Chromatographic methods are essential for the separation and quantification of Eseroline (B613827), phenylcarbamate from biological matrices and chemical reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a primary tool used in these analyses.

Researchers have developed several HPLC methods for the determination of Eseroline, phenylcarbamate in plasma and brain tissue. vu.nl One such method involves reversed-phase liquid chromatography (RPLC) coupled with ultraviolet (UV) detection at 245 nm. vu.nl In this approach, plasma and brain samples are first treated with trichloroacetic acid for protein precipitation, followed by a chloroform extraction. vu.nl This method has demonstrated high analytical recoveries, exceeding 95%. vu.nl

Another HPLC-based approach utilizes fluorescence detection, with excitation and emission wavelengths set at 254 nm and 346 nm, respectively, for plasma sample analysis. vu.nl For pharmacokinetic studies in rats, a method involving solid-phase extraction (SPE) with a Bond Elut C18 column has been employed, showing a recovery of 88 ± 3%. vu.nl The separation is achieved on a reversed-phase column using a mobile phase of 15% acetonitrile and 85% 10 mM sodium dihydrogen phosphate at pH 3.0. vu.nl This technique offers a limit of detection (LOD) of 10 ng/mL for this compound. vu.nl

Further variations in HPLC methodology include the use of a Biophase octyl column with a mobile phase containing acetonitrile, phosphate buffer, and sodium dodecylsulphate to separate the compound from its metabolites. vu.nl Additionally, a method using a silica column with a mobile phase of 20% acetonitrile and 80% 0.01 M sodium dihydrogen phosphate with 2.5 mM tetramethylammonium (pH 3.0) has achieved an even lower LOD of 0.1 ng/mL from a 1 mL plasma sample. vu.nl Liquid chromatography with electrochemical detection has also been successfully used for its determination in human plasma and cerebrospinal fluid. vu.nl

While detailed Thin-Layer Chromatography (TLC) protocols for this compound are less commonly published in recent literature, TLC serves as a fundamental technique for monitoring reaction progress and assessing purity during synthesis. It can also be used as a qualitative or semi-quantitative assay for cholinesterase inhibition.

| Technique | Sample Type | Column | Mobile Phase | Detection Method | LOD | Recovery |

|---|---|---|---|---|---|---|

| RPLC | Plasma, Brain | Reversed Phase | Not Specified | UV (245 nm) | Not Specified | >95% |

| HPLC | Plasma | Not Specified | Not Specified | Fluorescence (Ex: 254 nm, Em: 346 nm) | Not Specified | Not Specified |

| HPLC-SPE | Plasma | Bond Elut C18 (SPE), Reversed Phase (Analytical) | 15% ACN : 85% 10 mM NaH₂PO₄ (pH 3.0) | UV | 10 ng/mL | 88 ± 3% |

| HPLC | Biological Fluids | Biophase Octyl | 40% ACN : 60% 100 mM Phosphate Buffer (pH 3) : 0.5% 17 mM SDS | Not Specified | Not Specified | Not Specified |

| HPLC | Plasma | Silica | 20% ACN : 80% 0.01 M NaH₂PO₄ + 2.5 mM Tetramethylammonium (pH 3.0) | Not Specified | 0.1 ng/mL | Not Specified |

| LC | Plasma, CSF | Not Specified | Not Specified | Electrochemical | Not Specified | Not Specified |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods used.

NMR spectroscopy provides detailed information about the molecular structure of a compound. nih.gov For this compound, NMR would be used to confirm the presence and connectivity of its constituent atoms, verifying the eseroline core and the attached phenylcarbamate group. Although specific spectral data for this compound is not detailed in the provided search results, the general workflow involves dissolving the purified compound in a deuterated solvent and acquiring spectra such as ¹H NMR and ¹³C NMR. nih.govsemanticscholar.org Two-dimensional NMR techniques like COSY can further establish structural assignments. nih.gov

Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. semanticscholar.org This information is critical for confirming the identity of synthesized this compound and for identifying its metabolites in biological samples. vu.nl The combination of chromatographic separation with mass spectrometric detection (e.g., LC-MS) is a powerful tool for both quantitative analysis and structural identification. vu.nlnih.gov

| Technique | Purpose | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation and Confirmation | Detailed information on molecular structure, atom connectivity, and sample purity. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Determination and Identification | Precise molecular mass and characteristic fragmentation patterns for identity confirmation and metabolite identification. semanticscholar.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and Identification | Combines the separation power of HPLC with the identification capabilities of MS for complex mixture analysis. vu.nl |

Biochemical Assays for Enzyme Activity Quantification (e.g., Ellman Assay)

To characterize the primary mechanism of action of this compound as a cholinesterase inhibitor, biochemical assays are employed to quantify its effect on enzyme activity. researchgate.netmedchemexpress.com

The Ellman assay is a widely used colorimetric method for measuring cholinesterase activity. nih.gov The assay works by measuring the rate of production of thiocholine, which is formed when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed by acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), respectively. nih.gov The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically. nih.gov

In the context of this compound, this assay is used to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The assay is performed by incubating the target enzyme (AChE or BChE) with various concentrations of the inhibitor before adding the substrate and DTNB. nih.gov The reduction in color development compared to a control without the inhibitor indicates the degree of enzyme inhibition. Studies have shown that this compound is a potent inhibitor of AChE. researchgate.netmedchemexpress.com

Other assay formats, including fluorescence-based assays and radiometric assays, can also be adapted to measure cholinesterase inhibition with high sensitivity and are suitable for high-throughput screening. nih.govmdpi.com

| Assay | Principle | Substrate | Detection Method | Parameter Measured |

|---|---|---|---|---|

| Ellman Assay | Colorimetric detection of thiocholine produced from substrate hydrolysis. nih.gov | Acetylthiocholine (for AChE), Butyrylthiocholine (for BChE) | Spectrophotometry (Absorbance) | Enzyme activity, Inhibitory potency (IC₅₀) |

| Fluorescence-Based Assay | Formation of a fluorescent product from a non-fluorescent substrate or vice versa. mdpi.com | Fluorogenic cholinesterase substrates | Fluorometry (Fluorescence Intensity) | Enzyme activity, Inhibitory potency (IC₅₀) |

| Radiometric Assay | Measures the product of hydrolysis of a radiolabeled substrate. | Radiolabeled acetylcholine | Scintillation counting | Enzyme activity, Inhibitory potency (IC₅₀) |

Future Directions and Emerging Research Avenues

Development of Novel Multi-Targeting Agents

The complex and multifactorial nature of Alzheimer's disease necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. Eseroline (B613827) phenylcarbamate has emerged as a promising scaffold for the development of such multi-target-directed ligands.

Phenserine (B12825) itself is recognized as a multi-target agent due to its dual ability to inhibit acetylcholinesterase (AChE) and reduce the production of amyloid precursor protein (APP). wikipedia.orgirbbarcelona.org This dual action is significant because it addresses both the symptomatic cholinergic deficit and the underlying amyloid pathology characteristic of Alzheimer's disease. irbbarcelona.org Research has demonstrated that phenserine's inhibition of APP synthesis occurs via a non-cholinergic mechanism, highlighting its distinct multi-target profile. irbbarcelona.orgresearchgate.net Specifically, it has been shown to reduce the translation of APP mRNA, thereby lowering the levels of the amyloid-beta (Aβ) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govnih.gov

The development of novel agents based on the eseroline phenylcarbamate structure is an active area of research. These efforts aim to enhance its efficacy and expand its therapeutic reach by incorporating other pharmacologically beneficial moieties. The goal is to design single molecules that can interact with multiple targets involved in the neurodegenerative cascade, potentially offering a more comprehensive and effective treatment approach.

Elucidation of Broader Pharmacological Landscapes Beyond Cholinesterase Inhibition and APP Modulation

While the effects of eseroline phenylcarbamate on cholinesterase and APP are central to its therapeutic potential, emerging research is uncovering a wider array of pharmacological activities that contribute to its neuroprotective profile. These findings suggest that the therapeutic benefits of phenserine may extend beyond its primary mechanisms of action.

Studies have revealed that both the (-) and (+) enantiomers of phenserine, along with their metabolites, exhibit neurotrophic and neuroprotective properties. researchgate.net These actions are mediated through the protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) pathways. researchgate.net The neuroprotective effects have been observed against oxidative stress and glutamate-induced toxicity, both of which are implicated in the neuronal damage seen in Alzheimer's disease. researchgate.net

Furthermore, preclinical studies have indicated that (-)-phenserine can inhibit the initiation of neuronal preprogrammed cell death, or apoptosis. This is accompanied by an increase in the expression of the anti-apoptotic protein Bcl-2 and brain-derived neurotrophic factor (BDNF), and a reduction in pro-apoptotic activated caspase-3. These anti-apoptotic effects represent a significant and distinct pharmacological dimension of eseroline phenylcarbamate that could contribute to its disease-modifying potential.

Advanced Computational and Synthetic Methodologies for Drug Discovery

The discovery and development of new drugs based on the eseroline phenylcarbamate scaffold are being accelerated by the application of advanced computational and synthetic techniques. These methodologies allow for a more rational and efficient approach to drug design, enabling the creation of analogues with improved potency, selectivity, and pharmacokinetic properties.

Molecular modeling has been instrumental in understanding the structure-activity relationships (SAR) of phenserine and its analogues. nih.gov By analyzing the binding of these compounds to acetylcholinesterase and butyrylcholinesterase, researchers can elucidate the key structural features required for potent and selective inhibition. nih.gov This knowledge, in turn, guides the design of new derivatives with optimized interactions with their target enzymes.

In terms of synthetic methodologies, researchers have developed efficient cascade reactions for the synthesis of phenserine analogues. These advanced synthetic routes facilitate the introduction of diverse substituents at various positions of the phenserine molecule, allowing for a systematic exploration of the chemical space around this scaffold. For instance, the replacement of the methyl group at the 3a-position with other alkyl or alkenyl groups has been explored to modulate the compound's inhibitory activity and selectivity for AChE versus BuChE.

Table 1: Impact of 3a-Position Substituent on Acetylcholinesterase (AChE) Inhibition

| Substituent at 3a-Position | Relative Inhibitory Effect on AChE |

|---|---|

| Methyl | Highest |

| Ethyl | High |

| Vinyl | Moderate |

| Propyl | Lower |

| Allyl | Lower |

| Reverse-prenyl | Lowest |

Data derived from SAR studies of phenserine analogues.

Exploration of Stereoisomer-Specific Activities and Enantioselectivity

The stereochemistry of eseroline phenylcarbamate plays a crucial role in its pharmacological activity, with its two enantiomers exhibiting distinct and complementary therapeutic properties. This enantioselectivity is a key area of investigation for optimizing its clinical application.

The (-)-enantiomer of phenserine is the active form for the inhibition of acetylcholinesterase. nih.gov In contrast, the (+)-enantiomer, also known as posiphen, has weak activity as an AChE inhibitor. nih.gov This difference in activity allows for the potential of using posiphen at higher doses without the dose-limiting cholinergic side effects associated with potent AChE inhibition. nih.gov

Interestingly, both the (-) and (+) enantiomers of phenserine are equipotent in their ability to downregulate the expression of amyloid precursor protein. nih.gov This shared activity on a key pathological target, combined with their differential effects on AChE, opens up unique therapeutic possibilities. For example, posiphen is being investigated as a standalone therapy to reduce Aβ levels, or in combination with (-)-phenserine to provide both symptomatic relief and disease modification. nih.gov The exploration of the distinct pharmacological profiles of each stereoisomer allows for a more tailored and potentially more effective therapeutic approach for Alzheimer's disease.

Table 2: Stereoisomer-Specific Activities of Eseroline Phenylcarbamate (Phenserine)

| Enantiomer | Acetylcholinesterase (AChE) Inhibition | Amyloid Precursor Protein (APP) Downregulation |

|---|---|---|

| (-)-Phenserine | Active | Equipotent to (+)-enantiomer |

| (+)-Phenserine (Posiphen) | Weakly Active | Equipotent to (-)-enantiomer |

Data from comparative studies of phenserine enantiomers. nih.gov

Q & A

Basic Research Questions

Q. What biochemical mechanisms underlie Eseroline phenylcarbamate’s inhibition of acetylcholinesterase (AChE) in Alzheimer’s disease models?

- Methodological Answer : Eseroline phenylcarbamate (Phenserine) acts as a noncompetitive, long-acting AChE inhibitor, binding to the enzyme’s peripheral anionic site. To validate this, researchers typically use in vitro assays with purified AChE (e.g., rat recombinant AChE expressed in E. coli), measuring inhibition kinetics via Ellman’s method. Additionally, Western blotting or ELISA can quantify reductions in β-amyloid precursor protein (APP) and Aβ peptides in neuronal cell lines, confirming downstream effects on amyloidogenesis .

Q. How do researchers assess the selectivity of Eseroline phenylcarbamate for AChE over butyrylcholinesterase (BChE)?

- Methodological Answer : Comparative inhibition assays are conducted using purified AChE and BChE isoforms under standardized conditions (pH 7.4, 25°C). IC₅₀ values are calculated for both enzymes, with selectivity ratios (AChE IC₅₀/BChE IC₅₀) determining specificity. For example, Phenserine’s structural analogs (e.g., tolserine) show improved AChE selectivity through methyl group substitutions, which can be evaluated via X-ray crystallography or molecular docking studies .

Q. What experimental models are suitable for evaluating Eseroline phenylcarbamate’s cognitive-enhancing effects?

- Methodological Answer : Rodent models (e.g., transgenic APP/PS1 mice) are employed to assess spatial memory improvements using Morris water maze or novel object recognition tests. Dosing regimens (e.g., 10–30 mg/kg/day, oral) are optimized based on pharmacokinetic studies measuring plasma half-life and blood-brain barrier permeability. Cognitive metrics are correlated with reductions in cortical Aβ plaques via immunohistochemistry .

Advanced Research Questions

Q. How can structural modifications to Eseroline phenylcarbamate improve its pharmacokinetic profile while retaining AChE inhibitory activity?

- Methodological Answer : Rational drug design focuses on carbamate group substitutions (e.g., cyclic alkyl carbamates) to enhance metabolic stability. In silico ADMET predictions guide synthesis, followed by in vivo pharmacokinetic profiling (e.g., AUC, Cmax) in rats. For instance, deuterated analogs (e.g., Phenserine-d5) are synthesized to prolong half-life, with LC-MS/MS used to track deuterium retention in plasma .

Q. What experimental strategies address discrepancies between in vitro AChE inhibition efficacy and in vivo cognitive outcomes observed with Eseroline phenylcarbamate?

- Methodological Answer : Researchers must account for off-target effects (e.g., muscarinic receptor interactions) via receptor-binding assays. Contradictions in preclinical vs. clinical data (e.g., Phase III trial failures) require meta-analyses of patient subgroups (e.g., APOE4 carriers) and biomarker stratification (e.g., CSF Aβ42 levels). Dose-escalation studies in non-human primates can bridge translational gaps .

Q. How do researchers evaluate Eseroline phenylcarbamate’s dual role in modulating both AChE activity and APP processing pathways?

- Methodological Answer : Dual-action mechanisms are dissected using siRNA knockdown of AChE in neuronal cultures to isolate APP-related effects. Transcriptomic profiling (RNA-seq) identifies downstream genes (e.g., BACE1) regulated by Phenserine. Co-immunoprecipitation assays verify physical interactions between AChE and APP fragments .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Eseroline phenylcarbamate studies?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) quantify EC₅₀ values for AChE inhibition. Mixed-effects models adjust for inter-subject variability in in vivo studies. Power analyses ensure adequate sample sizes (n ≥ 8/group) to detect ≥30% cognitive improvement with α=0.05 and β=0.2 .

Data Contradiction and Validation

Q. How should researchers reconcile preclinical success of Eseroline phenylcarbamate in rodent models with its lack of efficacy in human Phase III trials?

- Methodological Answer : Species-specific differences in AChE isoform expression and Aβ clearance pathways must be investigated using humanized mouse models. Post-hoc analyses of clinical trial data should stratify patients by disease stage (mild vs. moderate AD) and concomitant medications. Biomarker validation (e.g., PET imaging of Aβ plaques) ensures target engagement in humans .

Q. What controls are necessary to validate the specificity of Eseroline phenylcarbamate’s effects on Aβ reduction in cell culture assays?

- Methodological Answer : Include negative controls (e.g., scrambled peptides) and AChE-knockout cell lines to rule out off-target APP modulation. Parallel treatment with selective BACE inhibitors (e.g., verubecestat) isolates AChE-dependent Aβ pathways. LC-MS/MS confirms Aβ peptide isoforms (Aβ40 vs. Aβ42) in conditioned media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.